molecular formula C12H20ClN3S B13261992 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride

Cat. No.: B13261992
M. Wt: 273.83 g/mol
InChI Key: SHYDPQXSBCGCBT-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN3S. It is known for its unique structure, which includes a cyclohexane ring bonded to an amine group and a pyrimidine ring with dimethyl substitutions. This compound is primarily used in research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with cyclohexanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride stands out due to its unique combination of a cyclohexane ring and a dimethylpyrimidine moiety. This structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H20ClN3S

Molecular Weight

273.83 g/mol

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C12H19N3S.ClH/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11;/h7,10-11H,3-6,13H2,1-2H3;1H

InChI Key

SHYDPQXSBCGCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCC(CC2)N)C.Cl

Origin of Product

United States

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